N-(3-nitrophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide
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Overview
Description
N-(3-nitrophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide is a complex organic compound that belongs to the class of acridine derivatives. Acridine compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the nitrophenyl group in this compound adds to its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-nitrophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide typically involves the following steps:
Nitration of Phenylamine: The starting material, phenylamine, is nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group, forming 3-nitrophenylamine.
Formation of Acridine Derivative: The 3-nitrophenylamine is then reacted with a suitable acridine derivative under controlled conditions to form the desired compound. This step may involve the use of catalysts and specific solvents to optimize the yield and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and subsequent reactions in batch or continuous flow reactors. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives.
Reduction: The compound can be reduced to form various intermediates, which can be further functionalized.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens, sulfonic acids, and nitrating agents.
Major Products:
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Acridines: Electrophilic substitution reactions yield various substituted acridine derivatives.
Scientific Research Applications
N-(3-nitrophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex acridine derivatives.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N-(3-nitrophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The acridine moiety can intercalate into DNA, disrupting its structure and function, which is a key mechanism in its potential anticancer activity.
Comparison with Similar Compounds
- N-(3-nitrophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide
- N-(4-nitrophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide
- N-(2-nitrophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide
Comparison:
- This compound is unique due to the position of the nitro group, which influences its chemical reactivity and biological activity. The 3-nitrophenyl group provides distinct electronic and steric properties compared to the 2- and 4-nitrophenyl analogs, leading to differences in their interaction with biological targets and overall efficacy.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
324053-82-9 |
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Molecular Formula |
C20H17N3O3 |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
N-(3-nitrophenyl)-1,2,3,4-tetrahydroacridine-9-carboxamide |
InChI |
InChI=1S/C20H17N3O3/c24-20(21-13-6-5-7-14(12-13)23(25)26)19-15-8-1-3-10-17(15)22-18-11-4-2-9-16(18)19/h1,3,5-8,10,12H,2,4,9,11H2,(H,21,24) |
InChI Key |
VYSHHRMIIZCIKC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)NC4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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